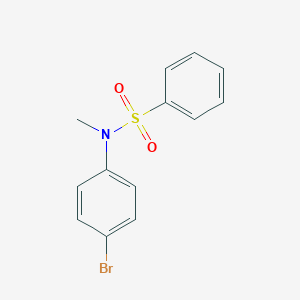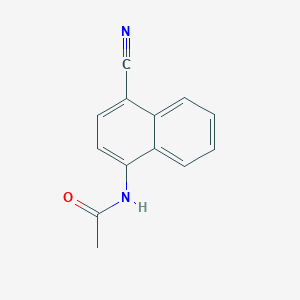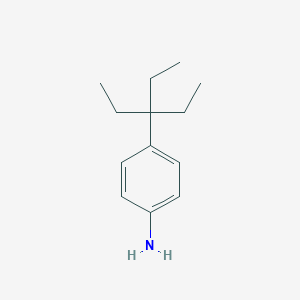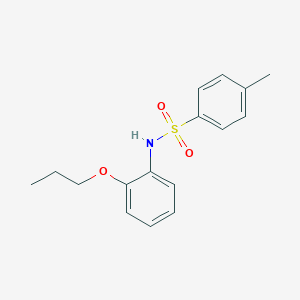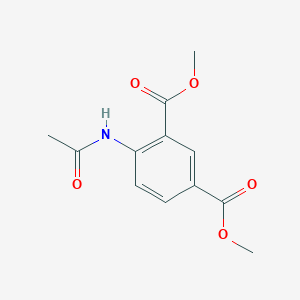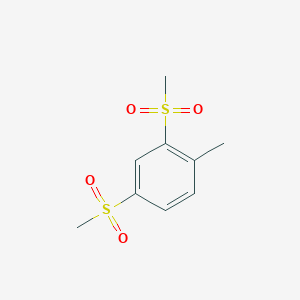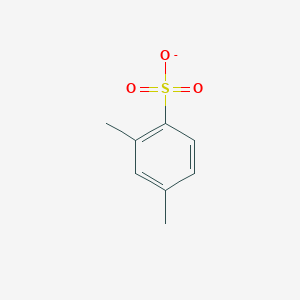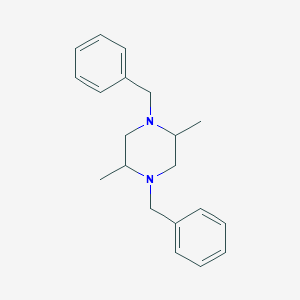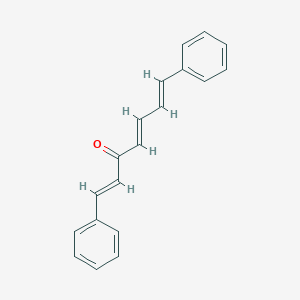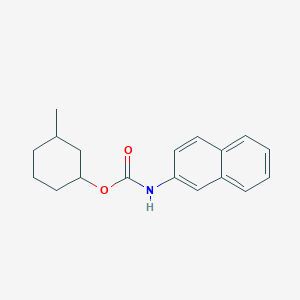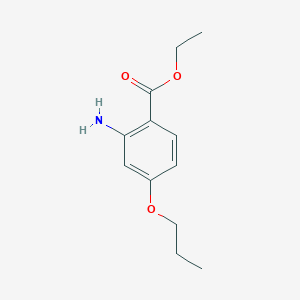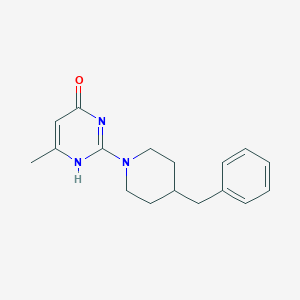
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound is commonly referred to as PNU-69176 and is a small molecule that has been shown to have a high affinity for the dopamine transporter.
Mécanisme D'action
The mechanism of action of PNU-69176 involves its ability to bind to the dopamine transporter. This binding results in the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-69176 have been extensively studied in animal models. These studies have shown that PNU-69176 has a high affinity for the dopamine transporter and is able to increase dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PNU-69176 in lab experiments is its high affinity for the dopamine transporter. This makes it an ideal compound for studying the effects of dopamine on the brain. However, one of the limitations of using PNU-69176 is that it is a small molecule and may not be suitable for all types of experiments.
Orientations Futures
There are several future directions that could be explored in the study of PNU-69176. One potential direction is the development of new compounds that have similar properties to PNU-69176 but with improved pharmacological properties. Another potential direction is the use of PNU-69176 in combination with other drugs for the treatment of Parkinson's disease. Additionally, further studies could be conducted to investigate the potential therapeutic applications of PNU-69176 in other neurological disorders.
Méthodes De Synthèse
The synthesis of PNU-69176 has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4-chloro-6-methylpyrimidine-5-carbaldehyde with benzylpiperidine in the presence of a palladium catalyst. This reaction results in the formation of PNU-69176 as a white solid.
Applications De Recherche Scientifique
PNU-69176 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of PNU-69176 as a potential treatment for Parkinson's disease. This is due to the fact that PNU-69176 has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of Parkinson's disease.
Propriétés
Formule moléculaire |
C17H21N3O |
|---|---|
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-13-11-16(21)19-17(18-13)20-9-7-15(8-10-20)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Clé InChI |
SHLPICVPOXVMSR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



